molecular formula C5H5ClN2O3 B15214830 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one CAS No. 1197-32-6

5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one

Cat. No.: B15214830
CAS No.: 1197-32-6
M. Wt: 176.56 g/mol
InChI Key: BZEAETLGGDEKKE-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one typically involves the chlorination of a hydroxypyrimidine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into less oxidized forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, possibly as a mimic of nucleotide structures.

    Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

Uniqueness

5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

1197-32-6

Molecular Formula

C5H5ClN2O3

Molecular Weight

176.56 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5ClN2O3/c6-3-4(10)7-2(1-9)8-5(3)11/h9H,1H2,(H2,7,8,10,11)

InChI Key

BZEAETLGGDEKKE-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=C(C(=O)N1)Cl)O)O

Origin of Product

United States

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